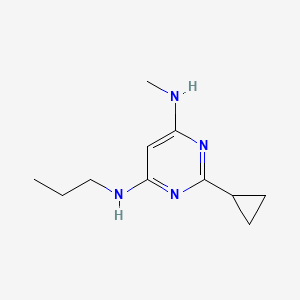

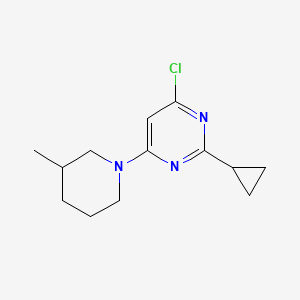

![molecular formula C7H11NOS B1470860 [(4-Ethoxy-3-thienyl)methyl]amine CAS No. 1428233-32-2](/img/structure/B1470860.png)

[(4-Ethoxy-3-thienyl)methyl]amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is a valuable transformation in organic synthesis . Another common method for synthesizing amines involves the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis

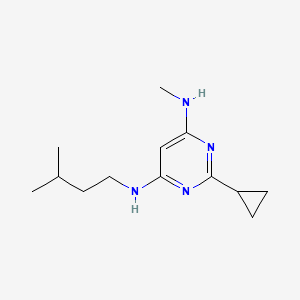

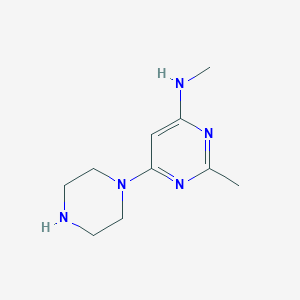

The molecular structure of “[(4-Ethoxy-3-thienyl)methyl]amine” can be inferred from its IUPAC name and similar compounds. It likely contains a thiophene ring, an ethoxy group, and a methylamine group .Chemical Reactions Analysis

Amines, such as “[(4-Ethoxy-3-thienyl)methyl]amine”, can undergo a variety of chemical reactions. They can be alkylated by an S N 2 reaction with alkyl halides . They can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Applications De Recherche Scientifique

Medicine

In the medical field, thiophene derivatives like [(4-Ethoxy-3-thienyl)methyl]amine are explored for their pharmacological properties. They are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These compounds can be used to develop new medications or enhance existing treatments.

Materials Science

Thiophene compounds play a significant role in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) . Their unique electronic properties make them suitable for use in advanced materials with potential applications in electronics and optoelectronics.

Environmental Science

In environmental science, thiophene derivatives are utilized due to their high reactivity and potential as corrosion inhibitors . They can be part of the synthesis of environmentally friendly materials that help reduce pollution and improve sustainability.

Energy

Thiophene-based compounds are investigated for their use in energy applications, such as in the design of luminescent metal–organic frameworks (MOFs) that have potential uses in energy transfer processes . These frameworks can be used to develop new ways of harnessing and storing energy.

Agriculture

While specific applications of [(4-Ethoxy-3-thienyl)methyl]amine in agriculture are not directly mentioned, thiophene derivatives are generally important in the synthesis of agrochemicals . They could be used to create pesticides or fertilizers that are more effective and environmentally friendly.

Electronics

Thiophene derivatives are integral to the advancement of organic electronics. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are key components in modern electronic devices .

Chemical Synthesis

In chemical synthesis, [(4-Ethoxy-3-thienyl)methyl]amine can be a precursor or an intermediate in various synthetic routes. It can be used to create complex organic molecules with high precision and efficiency, which is crucial in the development of new chemical entities .

Biotechnology

Thiophene derivatives are valuable in biotechnological applications, particularly in the synthesis of bioactive compounds. They can be used to develop new biocatalysts, biosensors, and other biotechnological tools that enhance research and development in this field .

Safety and Hazards

While specific safety and hazard information for “[(4-Ethoxy-3-thienyl)methyl]amine” is not available, amines in general are combustible but not extremely flammable at room temperature . They should be handled with appropriate personal protective equipment and precautions to avoid contact with skin, eyes, and ingestion or inhalation .

Orientations Futures

Propriétés

IUPAC Name |

(4-ethoxythiophen-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-2-9-7-5-10-4-6(7)3-8/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYSNZOOPPZLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CSC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Ethoxy-3-thienyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.